molecular formula C17H15N3S B2966030 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 893993-78-7

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2966030
CAS No.: 893993-78-7
M. Wt: 293.39
InChI Key: YHWMGKWKWBVTFE-UHFFFAOYSA-N
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Description

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-4-yl group and a 3-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-ylboronic acid and a suitable halogenated pyridazine.

    Attachment of the 3-Methylbenzylthio Group: The 3-methylbenzylthio group can be introduced through a nucleophilic substitution reaction, where a 3-methylbenzylthiol reacts with a halogenated pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyridazine derivatives.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, while the sulfur atom can form coordination bonds with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine: Similar structure but with a pyridin-3-yl group.

    3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine: Similar structure but with a pyridin-2-yl group.

    3-((3-Methylbenzyl)thio)-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its electronic properties and reactivity. This positioning can enhance its potential interactions with biological targets and its utility in materials science applications.

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-3-2-4-14(11-13)12-21-17-6-5-16(19-20-17)15-7-9-18-10-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWMGKWKWBVTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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